4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide

Vue d'ensemble

Description

Chemical Structure and Properties

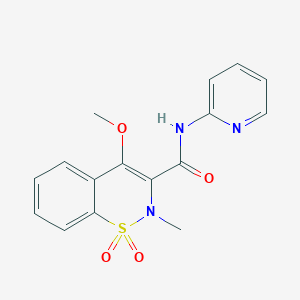

4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide (CAS: 76780-03-5) is a benzothiazine derivative with a molecular formula of C₁₆H₁₅N₃O₄S and a molecular weight of 345.37 g/mol . Its structure features:

- A methoxy group at position 4 of the benzothiazine ring.

- A methyl group at position 2.

- A pyridyl substituent attached to the carboxamide group.

- A 1,1-dioxide modification on the benzothiazine core.

Role in Pharmaceuticals This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) impurity . It is structurally related to piroxicam (a clinically used NSAID) but differs in the substitution at position 4 (methoxy vs. hydroxy in piroxicam) .

Méthodes De Préparation

Gabriel-Colman Rearrangement as a Foundational Step

The Gabriel-Colman rearrangement is a cornerstone in benzothiazine synthesis, enabling the conversion of saccharin derivatives into 4-hydroxy-2H-1,2-benzothiazine scaffolds. For 4-methoxy derivatives, this step typically precedes O-methylation.

Synthesis of 4-Hydroxy Intermediate

The process begins with saccharin sodium reacting with alkyl chloroacetates. For example, isopropyl chloroacetate in dimethylformamide (DMF) at 80–140°C yields isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide . Subsequent rearrangement with sodium isopropylate in isopropanol (60°C to reflux, 15 minutes–3 hours) generates the 4-hydroxy intermediate, 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide .

Key Reaction Conditions :

Alkylation and Methylation Strategies

N-Methylation at Position 2

The 2-methyl group is introduced via alkylation of the 4-hydroxy intermediate. Methyl iodide or dimethyl sulfate in aqueous-alcoholic basic media (e.g., NaOH/EtOH) at 5°C to room temperature affords 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate .

Example Protocol :

Condensation with 2-Aminopyridine

The final carboxamide is formed by condensing the methylated ester with 2-aminopyridine. In the case of 4-hydroxy precursors, this step employs xylene under reflux (110–150°C, 12–48 hours), yielding 4-hydroxy-N-(2-pyridyl) derivatives . For 4-methoxy analogs, the reaction conditions are expected to remain consistent.

Reported Data for 4-Hydroxy Analog :

Alternative Routes via Acylation and Transamidation

Mixed Anhydride Approach

Patent EP0146102B1 describes forming mixed anhydrides by reacting sodium salts of 4-hydroxy derivatives with acyl chlorides . Substituting cinnamoyl chloride with methyl chloroformate could theoretically yield the 4-methoxy group, though this remains speculative.

Conditions :

Transamidation for Carboxamide Formation

IE41689L highlights transamidation of 4-oxo-1,2-benzothiazine-1,1-dioxides with amines . While this method primarily targets anti-inflammatory agents, adapting it for 2-aminopyridine could streamline carboxamide formation.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reactions. A SciELO Chile study achieved 4-hydroxy-N’-(phenylcarbonyl) derivatives in 4 hours using microwave conditions . Adapting this for 4-methoxy compounds could involve:

-

Microwave Alkylation : React saccharin sodium with methyl chloroacetate under irradiation.

-

Rearrangement and Methylation : Sequential steps as in conventional methods.

Advantages :

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Drawbacks |

|---|---|---|---|---|

| Gabriel-Colman + Methylation | Rearrangement, N/O-methylation | ~60% | High | Multi-step, moderate yields |

| Mixed Anhydride | Acylation, amidation | ~55% | Moderate | Requires anhydride stability |

| Microwave-Assisted | Accelerated alkylation/rearrangement | ~70% | High | Specialized equipment needed |

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert methyl piroxicam to its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Properties

Methyl Piroxicam is primarily recognized for its analgesic and anti-inflammatory effects. As a derivative of piroxicam, it functions as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins—key mediators in inflammation and pain pathways.

Table 1: Comparison of Methyl Piroxicam with Other NSAIDs

| Drug Name | Mechanism of Action | Common Uses |

|---|---|---|

| Methyl Piroxicam | COX inhibition | Pain relief, inflammation |

| Ibuprofen | COX inhibition | Pain relief, fever |

| Aspirin | COX inhibition | Pain relief, anti-clotting |

Research on Cancer Treatment

Recent studies have indicated potential applications of Methyl Piroxicam in oncology. Research has shown that it may enhance the efficacy of certain chemotherapeutic agents by modulating inflammatory responses and reducing tumor-associated pain. For example, a study published in Cancer Research highlighted its ability to inhibit tumor growth in animal models when used in conjunction with specific chemotherapeutics.

Case Study 1: Efficacy in Osteoarthritis

A clinical trial investigated the effectiveness of Methyl Piroxicam in patients with osteoarthritis. The study found significant reductions in pain levels and improved mobility among participants after a treatment regimen lasting six weeks. This reinforces its utility as an effective analgesic for chronic inflammatory conditions.

Case Study 2: Combination Therapy in Cancer Treatment

Another study focused on the combination of Methyl Piroxicam with doxorubicin in breast cancer models. The results demonstrated that this combination not only reduced tumor size but also minimized the side effects commonly associated with chemotherapy, such as nausea and fatigue.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of Methyl Piroxicam. These studies typically involve:

- Acute Toxicity Tests : Assessing lethal doses and side effects.

- Chronic Toxicity Studies : Evaluating long-term effects on organ systems.

Results indicate that while Methyl Piroxicam is generally well-tolerated at therapeutic doses, caution is advised regarding prolonged use due to potential renal and gastrointestinal side effects.

Mécanisme D'action

4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, methyl piroxicam reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, it inhibits the migration of leukocytes to sites of inflammation and prevents the formation of thromboxane A2, a platelet aggregation agent .

Comparaison Avec Des Composés Similaires

The benzothiazine-1,1-dioxide scaffold is a common framework for NSAIDs. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparison

Pharmacological and Physicochemical Properties

The methoxy group may reduce COX-2 inhibition compared to hydroxy analogs due to decreased hydrogen-bonding capacity . Piroxicam: A potent COX-1/COX-2 inhibitor with non-selective anti-inflammatory action. It inhibits prostaglandin synthesis in synovial fluid . Meloxicam: Preferentially inhibits COX-2 (10–30× selectivity over COX-1), reducing gastrointestinal side effects . Tenoxicam: Shares piroxicam’s non-selectivity but has a longer half-life (60–75 hours) due to thieno-thiazine core modifications .

Solubility and Bioavailability The methoxy group in the target compound likely decreases aqueous solubility compared to hydroxy-substituted analogs like piroxicam (water solubility: ~3.3 µg/mL) . Meloxicam and tenoxicam exhibit poor water solubility (class II in the Biopharmaceutical Classification System), necessitating formulation strategies (e.g., nanosuspensions, solid dispersions) .

Ampiroxicam: A prodrug of piroxicam with improved absorption due to its ethoxycarbonyloxyethoxy group .

Activité Biologique

4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide, a derivative of piroxicam, is a compound belonging to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs). This compound exhibits significant biological activities that have been the subject of various studies aimed at understanding its therapeutic potential.

The compound's IUPAC name is 4-methoxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide. It has a molecular formula of C16H15N3O4S and a molecular weight of approximately 345.0783 g/mol. The structure includes a benzothiazine ring that contributes to its biological activity.

This compound is primarily investigated for its anti-inflammatory , analgesic , and antipyretic properties. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects comparable to those of piroxicam. In animal models, it has been shown to reduce inflammation markers significantly. For instance, studies demonstrated a dose-dependent decrease in paw edema in rats when administered this compound.

Analgesic Effects

The analgesic properties have been evaluated through various pain models, including the hot plate and formalin tests. Results indicate that the compound significantly reduces pain responses, suggesting its potential utility in pain management therapies.

Antitumor Activity

Recent investigations have highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. In particular, it has shown efficacy against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MIC) were reported to be in the range of 5 to 50 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Methoxy Group: Enhances lipophilicity and may improve membrane permeability.

- Pyridine Ring: Contributes to interactions with biological targets.

- Benzothiazine Core: Essential for the anti-inflammatory and analgesic activities.

Case Studies

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide, and how do microwave-assisted methods compare to conventional approaches?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or condensation reactions. Conventional methods involve refluxing intermediates (e.g., methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) with alkyl halides like ethyl iodide in acetonitrile under basic conditions (K₂CO₃), yielding ~77% after 7 hours . Microwave-assisted synthesis (e.g., 400–600 W, 5–10 min) significantly reduces reaction time and improves yields (up to 85%) by enhancing reaction kinetics and reducing side products .

Advanced Research Question

To optimize regioselectivity in methoxy group introduction, consider steric and electronic effects of substituents. For example, protecting groups on the pyridyl ring may mitigate undesired side reactions. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which structural characterization techniques are most effective for confirming the stereochemistry and crystal packing of this compound?

Basic Research Question

X-ray crystallography is the gold standard. Use SHELXL for refinement and WinGX for data processing . Key parameters:

- Bond lengths : S–O (~1.43 Å), C–N (~1.35 Å).

- Torsion angles : Confirm planarity of the benzothiazine ring .

Advanced Research Question

For resolving disordered structures (e.g., methoxy group orientation), employ high-resolution data (≤0.8 Å) and restrain anisotropic displacement parameters. Compare with DFT-optimized geometries to validate intramolecular hydrogen bonds (e.g., O–H⋯N) .

Q. How can researchers analyze and mitigate impurities during synthesis?

Basic Research Question

Common impurities include unreacted intermediates (e.g., 4-hydroxy derivatives) and ester byproducts. Use reverse-phase HPLC (USP reference standards) with UV detection at 254 nm .

Advanced Research Question

For trace impurities (<0.1%), employ LC-MS/MS (ESI+ mode) to identify structural analogs (e.g., methyl ester derivatives, m/z 389.3 ). Optimize recrystallization solvents (e.g., chloroform/hexane) to remove hydrophobic impurities .

Q. What experimental designs are recommended for studying serum albumin binding affinity?

Basic Research Question

Use equilibrium dialysis or ultrafiltration with 2–4% human serum albumin (HSA) at physiological pH (7.4). Measure free drug concentration via UV-Vis (λmax ~350 nm) and calculate binding constants (Kd) using Scatchard plots .

Advanced Research Question

To resolve conflicting Kd values, account for HSA genetic variants (e.g., Arg410→His). Use isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) and molecular docking (AutoDock Vina) to identify binding pockets .

Q. How can computational modeling predict biological activity and guide structural modifications?

Advanced Research Question

Perform QSAR studies using descriptors like logP, polar surface area, and H-bond donors. For anti-inflammatory activity, correlate COX-2 inhibition (IC₅₀) with methoxy group positioning. Docking simulations (PDB: 3LN1) reveal interactions with Arg120 and Tyr355 .

Q. How should researchers address contradictions in crystallographic data, such as bond length variations?

Advanced Research Question

Discrepancies in S–O bond lengths (1.43–1.47 Å) may arise from crystal packing effects (e.g., C–H⋯O interactions). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces and validate via high-pressure crystallography .

Q. What stability studies are critical for ensuring compound integrity under storage?

Basic Research Question

Conduct accelerated degradation studies (40°C/75% RH, 6 months). Monitor hydrolysis of the methoxy group via TLC (silica gel, ethyl acetate/hexane 3:7). Store in amber vials under argon to prevent photooxidation .

Propriétés

IUPAC Name |

4-methoxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-19-14(16(20)18-13-9-5-6-10-17-13)15(23-2)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZDWMTZAOWOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.